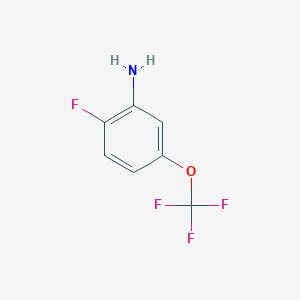

2-Fluoro-5-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUWXEXDIIWBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560295 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116369-23-4 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Fluoro-5-(trifluoromethoxy)aniline. Due to the limited availability of experimentally determined data for this specific compound, this document also includes computed properties and data for the closely related compound, 2-Fluoro-5-(trifluoromethyl)aniline, for comparative purposes. Furthermore, generalized experimental protocols for determining key physical properties of aromatic anilines are provided to assist researchers in their own characterization efforts.

Introduction

This compound is a fluorinated aromatic amine of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluoro- and trifluoromethoxy- substituents. Accurate knowledge of its physical properties is essential for its application in synthesis, formulation, and quality control.

It is critical to distinguish between this compound and the structurally similar 2-Fluoro-5-(trifluoromethyl)aniline. The former contains a trifluoromethoxy (-OCF₃) group, while the latter possesses a trifluoromethyl (-CF₃) group. This seemingly minor difference can significantly impact the compound's physical and chemical characteristics.

Physical Properties of this compound

| Property | Computed Value |

| Molecular Formula | C₇H₅F₄NO |

| Molecular Weight | 195.11 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 195.03072643 Da |

| Monoisotopic Mass | 195.03072643 Da |

| Topological Polar Surface Area | 38.2 Ų |

| Heavy Atom Count | 13 |

| Complexity | 214 |

Physical Properties of 2-Fluoro-5-(trifluoromethyl)aniline (for comparison)

In contrast to the trifluoromethoxy analog, the physical properties of 2-Fluoro-5-(trifluoromethyl)aniline (CAS Number: 535-52-4) are well-documented.[2][3][4] These experimentally determined values are presented for comparative analysis.

| Property | Experimental Value |

| Molecular Formula | C₇H₅F₄N |

| Molecular Weight | 179.11 g/mol |

| Boiling Point | 155 °C (lit.) |

| Density | 1.378 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.461 (lit.)[2] |

| Flash Point | 70 °C (158 °F) - closed cup |

| Solubility | Soluble in Chloroform, Methanol.[2] |

Structural Comparison

The following diagram illustrates the structural difference between this compound and 2-Fluoro-5-(trifluoromethyl)aniline.

Experimental Protocols for Physical Property Determination

For researchers seeking to experimentally determine the physical properties of this compound or related compounds, the following are generalized protocols for key analytical procedures.

The melting point of a solid is the temperature at which it transitions to a liquid state and can be a strong indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus next to the thermometer.

-

Heat the sample at a moderate rate initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, small test tube (e.g., ignition tube), capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner), and a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Procedure:

-

Fill the Thiele tube with the heating liquid to a level above the side arm.

-

Add a small amount of the sample liquid (approximately 0.5 mL) into the small test tube.

-

Place the capillary tube, with its sealed end up, into the sample liquid in the test tube.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, with the thermometer bulb and sample below the surface of the heating liquid.

-

Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Solubility provides insights into the polarity of a compound and is crucial for reaction and formulation development.

-

Apparatus: Test tubes, vortex mixer or stirring apparatus, and a selection of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

To a test tube, add a small, measured amount of the solute (e.g., 10 mg).

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions.

-

If the solid has not dissolved, the mixture can be gently heated to assess for temperature-dependent solubility.

-

Repeat the process with different solvents to create a solubility profile. Quantitative solubility can be determined by incrementally adding the solute to a known volume of solvent until saturation is reached.

-

References

- 1. This compound | C7H5F4NO | CID 14439308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-(trifluoromethyl)aniline CAS#: 535-52-4 [m.chemicalbook.com]

- 3. 2-Fluoro-5-(trifluoromethyl)aniline | CAS#:535-52-4 | Chemsrc [chemsrc.com]

- 4. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Fluoro-5-(trifluoromethoxy)aniline CAS number and MDL number

Important Note for Researchers: The information presented in this technical guide pertains to 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4) . It is highly probable that this is the compound of interest for your research, as "2-Fluoro-5-(trifluoromethoxy)aniline" is not readily found in chemical literature and databases. The trifluoromethyl group (-CF3) is a common moiety in medicinal chemistry, whereas the trifluoromethoxy group (-OCF3) is less so in this specific combination.

This guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)aniline, a key building block in the synthesis of various biologically active molecules. Its utility in the development of kinase inhibitors for cancer therapy makes it a compound of significant interest to researchers in drug discovery and medicinal chemistry.

Physicochemical and Identification Data

The following table summarizes the key identifiers and physicochemical properties of 2-Fluoro-5-(trifluoromethyl)aniline.

| Property | Value | Reference |

| CAS Number | 535-52-4 | [1][2] |

| MDL Number | MFCD00007653 | [1][2] |

| Molecular Formula | C7H5F4N | [1] |

| Molecular Weight | 179.11 g/mol | [1][2] |

| Appearance | Clear yellow to orange liquid | |

| Density | 1.378 g/mL at 25 °C | [2] |

| Boiling Point | 155 °C | [2] |

| Refractive Index | n20/D 1.461 | [2] |

| InChIKey | DRKWGMXFFCPZLW-UHFFFAOYSA-N | [1] |

| SMILES | Nc1cc(ccc1F)C(F)(F)F | [2] |

Safety and Handling

2-Fluoro-5-(trifluoromethyl)aniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 |

Application in Drug Discovery: Synthesis of EGFR Inhibitors

2-Fluoro-5-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of targeted anticancer agents, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. Several quinazoline-based EGFR inhibitors have been developed for the treatment of various cancers.

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazoline (B50416) Derivatives

This protocol outlines a general procedure for the synthesis of quinazoline derivatives from 2-Fluoro-5-(trifluoromethyl)aniline, which can be adapted for the preparation of various EGFR inhibitors.

Materials:

-

2-Fluoro-5-(trifluoromethyl)aniline

-

Substituted boronic acids

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Dioxane, Toluene)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-(trifluoromethyl)aniline (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add the substituted boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic workflow for producing quinazoline-based EGFR inhibitors starting from 2-Fluoro-5-(trifluoromethyl)aniline.

Caption: Synthetic workflow for EGFR inhibitors.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Fluoro-5-(trifluoromethoxy)aniline, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis route detailed herein focuses on the reduction of a commercially available precursor, 2-Fluoro-5-(trifluoromethoxy)nitrobenzene. This method is favored for its directness and reliance on well-established chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented below.

| Property | Value |

| CAS Number | Not available |

| Molecular Formula | C₇H₅F₄NO |

| Molecular Weight | 195.11 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Proposed Synthesis Pathway

The most direct and industrially scalable synthesis of this compound involves the reduction of the nitro group of 2-Fluoro-5-(trifluoromethoxy)nitrobenzene. This transformation can be achieved through various established methods, primarily catalytic hydrogenation or chemical reduction using metals in an acidic medium.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound via catalytic hydrogenation, a widely used and efficient method for the reduction of nitroarenes.

Method 1: Catalytic Hydrogenation with Raney Nickel

This protocol is adapted from a general procedure for the reduction of substituted nitrobenzenes.[1]

Materials:

-

2-Fluoro-5-(trifluoromethoxy)nitrobenzene

-

Raney Nickel (catalyst)

-

Isopropanol (solvent)

-

Hydrogen gas

-

Autoclave

-

Filtration apparatus

Procedure:

-

In a suitable autoclave, charge the vessel with 2-Fluoro-5-(trifluoromethoxy)nitrobenzene and isopropanol.

-

Add Raney Nickel catalyst (typically 5-10% by weight of the nitro compound).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 kg/cm ²).[1]

-

Heat the reaction mixture to a temperature between 70-90°C with vigorous stirring.[1]

-

Maintain the reaction at this temperature and pressure for several hours (e.g., 8 hours), monitoring the reaction progress by techniques such as TLC or GC.[1]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with a small amount of isopropanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude this compound can be purified by distillation or column chromatography.

Expected Yield and Purity:

Method 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is another common and effective method for nitro group reduction.

Materials:

-

2-Fluoro-5-(trifluoromethoxy)nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (B145695) or Ethyl Acetate (solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

Dissolve 2-Fluoro-5-(trifluoromethoxy)nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

-

Pressurize the system with hydrogen to the desired pressure (e.g., 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Carefully vent the excess hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation or column chromatography.

Data Presentation

Table 1: Reaction Parameters for Catalytic Hydrogenation

| Parameter | Method 1 (Raney Ni) | Method 2 (Pd/C) |

| Catalyst | Raney Nickel | 10% Palladium on Carbon |

| Solvent | Isopropanol | Ethanol or Ethyl Acetate |

| Temperature | 70-90°C | Room Temperature |

| Pressure | ~5 kg/cm ² | 1-4 atm |

| Typical Reaction Time | 8 hours | 2-12 hours |

Characterization Data

While a complete set of experimental spectroscopic data for this compound is not available in the cited literature, the expected data can be inferred from closely related structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine, amino, and trifluoromethoxy substituents.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.11 g/mol ).

Safety Information

-

2-Fluoro-5-(trifluoromethoxy)nitrobenzene (Starting Material): This compound is expected to be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Raney Nickel and Palladium on Carbon (Catalysts): These catalysts are pyrophoric, especially when dry and exposed to air. Handle with extreme care, preferably as a slurry in a solvent.

-

Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.

-

This compound (Product): Anilines are generally toxic and can be absorbed through the skin. Handle with appropriate PPE.

This guide provides a foundational understanding of a viable synthesis pathway for this compound. Researchers should always conduct a thorough literature search and risk assessment before undertaking any experimental work. The provided protocols may require optimization to achieve the best results for specific laboratory conditions.

References

Spectroscopic and Analytical Profile of 2-Fluoro-5-(trifluoromethoxy)aniline: A Technical Overview

An in-depth analysis for researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for publicly available, detailed experimental spectroscopic data (NMR, IR, MS) and specific experimental protocols for 2-Fluoro-5-(trifluoromethoxy)aniline did not yield specific results. The information presented in this document pertains to the closely related analogue, 2-Fluoro-5-(trifluoromethyl)aniline , and is provided as a comparative reference. The methodologies and data interpretation approaches are broadly applicable to the analysis of similar fluorinated anilines.

Spectroscopic Data Summary for 2-Fluoro-5-(trifluoromethyl)aniline

The following tables summarize the key spectroscopic data for 2-Fluoro-5-(trifluoromethyl)aniline.

Table 1: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not publicly available | Data not publicly available | Data not publicly available | Aromatic Protons |

| Data not publicly available | Data not publicly available | Data not publicly available | Amine Protons |

Table 2: ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | Aromatic Carbons |

| Data not publicly available | Carbon of CF₃ |

Table 3: ¹⁹F NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | Fluorine on aromatic ring |

| Data not publicly available | Fluorines of CF₃ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not publicly available | N-H stretch |

| Data not publicly available | C-F stretch (aromatic) |

| Data not publicly available | C-F stretch (trifluoromethyl) |

| Data not publicly available | Aromatic C=C stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 179.04 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not publicly available | Fragment Ions |

General Experimental Protocols

While specific experimental protocols for this compound are not available, the following provides a general methodology for the acquisition of spectroscopic data for a similar small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for ¹H and ¹³C NMR.

-

Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the specific compound.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.

-

¹⁹F NMR: A dedicated or switchable probe is used. Chemical shifts are referenced to an external standard, such as CFCl₃.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquids or solids soluble in volatile solvents, a thin film can be cast onto a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a common modern technique where the sample is placed directly on a crystal (e.g., diamond or zinc selenide).

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Navigating the Void: A Technical Guide to the Prospective Crystal Structure of 2-Fluoro-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This technical guide addresses the current state of knowledge regarding the crystal structure of 2-Fluoro-5-(trifluoromethoxy)aniline. Extensive searches of crystallographic databases and the scientific literature have revealed no publicly available experimental crystal structure for this compound.

This document serves as a proactive resource for researchers, providing a comprehensive overview of the available physicochemical data for this compound and its close structural analog, 2-Fluoro-5-(trifluoromethyl)aniline. Furthermore, it outlines a detailed, generalized experimental workflow for determining the crystal structure of novel compounds, from synthesis and crystallization to single-crystal X-ray diffraction analysis. This guide is intended to equip researchers with the foundational knowledge and procedural framework necessary to pursue the crystal structure determination of this and other similar molecules of interest.

Introduction: The Significance of Crystalline Structure

The solid-state structure of an active pharmaceutical ingredient (API) or a key intermediate profoundly influences its physical and chemical properties. Characteristics such as solubility, dissolution rate, bioavailability, stability, and manufacturability are all intrinsically linked to the crystalline form. For drug development professionals, a detailed understanding of the crystal structure is therefore not merely academic but a critical component of rational drug design and formulation.

This compound is a fluorinated aniline (B41778) derivative of interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethoxy group suggests unique electronic and conformational properties that could be exploited in the design of novel bioactive molecules. The determination of its crystal structure would provide invaluable insights into its intermolecular interactions, packing motifs, and overall molecular conformation.

Physicochemical Properties

While the crystal structure of this compound remains undetermined, a summary of its known physicochemical properties is presented below. For comparative purposes, the properties of the closely related compound, 2-Fluoro-5-(trifluoromethyl)aniline, are also provided. The key distinction between these molecules lies in the substituent at the 5-position: a trifluoromethoxy group (-OCF₃) versus a trifluoromethyl group (-CF₃).

Table 1: Physicochemical Data for this compound and a Structural Analog

| Property | This compound | 2-Fluoro-5-(trifluoromethyl)aniline |

| Molecular Formula | C₇H₅F₄NO | C₇H₅F₄N |

| Molecular Weight | 195.11 g/mol | 179.11 g/mol [1][2] |

| CAS Number | 14439308 (CID) | 535-52-4[1] |

| Appearance | Not specified | Clear yellow to orange liquid[3] |

| Boiling Point | Not specified | 155 °C[1] |

| Density | Not specified | 1.378 g/mL at 25 °C[1] |

| Refractive Index | Not specified | n20/D 1.461[1] |

| XLogP3 | 2.5[4] | 2.5[2] |

Prospective Experimental Protocol for Crystal Structure Determination

The following sections outline a generalized yet detailed methodology for the determination of the crystal structure of a small organic molecule like this compound.

Synthesis and Purification

A plausible synthetic route to this compound would likely involve the introduction of the trifluoromethoxy group onto a suitably protected aniline or nitrobenzene (B124822) precursor, followed by functional group manipulations to yield the final product. A thorough purification, typically by column chromatography or recrystallization, is paramount to obtaining a sample of sufficient purity (>98%) for successful crystallization.

Crystallization Methodologies

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. A variety of techniques should be systematically explored to induce crystallization.[5][6][7][8][9] The choice of solvent is a critical parameter.

Table 2: Common Crystallization Techniques for Small Organic Molecules

| Technique | Description |

| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of single crystals.[6] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.[6] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals may form at the interface as the solvents slowly mix. |

| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can induce crystallization. |

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals (typically >0.1 mm in all dimensions) are obtained, they can be analyzed by SCXRD.[10][11][12][13][14]

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.[11][13]

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections at specific angles and intensities.[10][11]

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the unique reflections.[13]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[13][14] This map is then used to build an atomic model of the molecule, which is subsequently refined against the experimental data to yield the final crystal structure.[14]

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the general experimental workflow for crystal structure determination and the chemical structure of the target compound.

Conclusion and Future Outlook

While the crystal structure of this compound has not yet been reported in the public domain, this should not be a deterrent to its investigation. The methodologies outlined in this guide provide a clear and actionable path for researchers to undertake this determination. The resulting crystal structure would be a valuable addition to the scientific literature, providing crucial data for computational modeling, structure-activity relationship studies, and the development of novel pharmaceuticals and materials. It is our hope that this technical guide will stimulate and facilitate research in this area, ultimately leading to the elucidation of the three-dimensional structure of this promising molecule.

References

- 1. 2-フルオロ-5-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-fluoro-5-(trifluoromethyl)aniline, CAS No. 535-52-4 - iChemical [ichemical.com]

- 4. 5-Fluoro-2-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. fiveable.me [fiveable.me]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 2-Fluoro-5-(trifluoromethoxy)aniline: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Fluoro-5-(trifluoromethoxy)aniline in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a predictive solubility profile based on the analysis of its structural components, alongside detailed experimental protocols for precise quantitative determination.

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups: the aniline (B41778) moiety, the fluorine atom, and the trifluoromethoxy group. Based on the known properties of these components, a qualitative prediction of its solubility in various common organic solvents can be made.

The aniline backbone provides a degree of polarity and the capacity for hydrogen bonding via the amine group, suggesting some affinity for polar solvents. However, the presence of the aromatic ring and, more significantly, the highly lipophilic trifluoromethoxy group and the fluorine atom are expected to dominate the molecule's overall solubility behavior. This leads to a prediction of higher solubility in non-polar and moderately polar organic solvents and limited solubility in highly polar solvents like water.

For a structurally similar compound, 2-Fluoro-5-(trifluoromethyl)aniline, solubility has been noted in chloroform (B151607) and methanol. Another related compound, 5-Fluoro-2-(trifluoromethyl)aniline, is reported to be insoluble in water. These observations support the prediction that this compound will exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | High | The aromatic ring and trifluoromethoxy group contribute to significant non-polar character, favoring dissolution in non-polar solvents through van der Waals interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar C-F and C-O bonds, as well as the amine group, without the competing hydrogen bonding of protic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The amine group can participate in hydrogen bonding with these solvents. However, the large hydrophobic portion of the molecule may limit overall solubility compared to less polar solvents. |

| Highly Polar Protic | Water | Low to Insoluble | The significant hydrophobic character imparted by the trifluoromethoxy group and the fluorinated aromatic ring is expected to result in poor aqueous solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor for the aniline N-H, and the overall non-polar nature of these solvents is compatible with the solute. |

| Halogenated | Chloroform | High | Based on data for the analogous 2-Fluoro-5-(trifluoromethyl)aniline, good solubility is expected due to favorable dipole-dipole interactions. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a standard isothermal saturation method.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the weight of the filtered solution.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualizing Methodologies and Influencing Factors

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

In-depth Technical Guide: Quantum Chemical Calculations for 2-Fluoro-5-(trifluoromethyl)aniline

Disclaimer: Initial searches for "2-Fluoro-5-(trifluoromethoxy)aniline" did not yield specific quantum chemical calculation data. The following guide is based on the closely related and more extensively studied compound, 2-Fluoro-5-(trifluoromethyl)aniline . This information is provided as a comprehensive example of the requested technical format and content.

This technical guide provides a detailed overview of the quantum chemical calculations performed on 2-Fluoro-5-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and drug development. The document outlines the computational methodologies, presents key findings in a structured format, and visualizes the computational workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Optimization

The initial step in the computational analysis of 2-Fluoro-5-(trifluoromethyl)aniline involves the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT), a robust method for determining the ground-state electronic structure of molecules.

Computational Protocol: The geometry of the molecule is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process seeks to find the minimum energy conformation of the molecule, which corresponds to its most stable structure.

A summary of key structural parameters for 2-Fluoro-5-(trifluoromethyl)aniline is presented below. Please note that these are representative values and the exact figures can vary slightly depending on the specific level of theory used.

| Parameter | Value |

| Molecular Formula | C₇H₅F₄N[1][2] |

| Molecular Weight | 179.11 g/mol [2] |

| IUPAC Name | 2-fluoro-5-(trifluoromethyl)aniline[2] |

| InChI Key | DRKWGMXFFCPZLW-UHFFFAOYSA-N[1][2] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)F[2] |

Vibrational Analysis (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental FT-IR and Raman spectra for validation.

Computational Protocol: Following geometry optimization, frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations.

A selection of calculated and experimental vibrational frequencies for key functional groups in aniline (B41778) derivatives are presented in the table below. Specific experimental data for 2-Fluoro-5-(trifluoromethyl)aniline is limited in the public domain, hence representative values for similar aniline derivatives are included for context.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 | ~3480 |

| N-H Symmetric Stretch | ~3400 | ~3390 |

| C-N Stretch | ~1300 | ~1280 |

| C-F Stretch (Aromatic) | ~1250 | ~1240 |

| C-F Stretch (CF₃) | ~1100-1200 | ~1100-1200 |

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Computational Protocol: The HOMO and LUMO energies are obtained from the output of the DFT calculation. The energy gap is calculated as the difference between the LUMO and HOMO energies. A larger energy gap suggests higher stability and lower chemical reactivity. The Molecular Electrostatic Potential (MEP) is also calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

| Electronic Property | Calculated Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

The MEP surface would typically show negative potential (red/yellow) around the nitrogen atom of the aniline group and the fluorine atoms, indicating regions of high electron density and susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra.

Computational Protocol: NMR chemical shifts (¹H, ¹³C, ¹⁹F) are calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the same DFT level of theory used for geometry optimization. The calculated shifts are usually referenced to a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C).

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | 6.9 - 7.1[1] |

| Amine Protons | 3.5 - 4.5 | ~3.8[1] |

| Aromatic Carbons | 110 - 150 | Not readily available |

| CF₃ Carbon | 120 - 130 | Not readily available |

| Aromatic Fluorine | -110 to -130 | Not readily available |

| CF₃ Fluorines | -60 to -70 | Not readily available |

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like 2-Fluoro-5-(trifluoromethyl)aniline.

Caption: A flowchart of the quantum chemical calculation workflow.

Molecular Structure

A 2D representation of the 2-Fluoro-5-(trifluoromethyl)aniline molecule.

Caption: 2D structure of 2-Fluoro-5-(trifluoromethyl)aniline.

References

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 2-Fluoro-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 2-Fluoro-5-(trifluoromethyl)aniline (B48297), a key building block in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the aniline (B41778) scaffold imparts unique electronic characteristics that govern its reactivity and make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors for targeted cancer therapy. This document details the physicochemical properties, spectroscopic data, and electronic nature of the molecule. Furthermore, it outlines its synthetic applications, including its role in the formation of heterocyclic systems, and provides detailed experimental protocols for its synthesis and subsequent use in the development of pharmaceutically relevant compounds.

Physicochemical and Spectroscopic Properties

2-Fluoro-5-(trifluoromethyl)aniline is a yellow oily liquid at room temperature.[1] Its core physical and spectroscopic properties are summarized in the tables below, providing a foundational dataset for its use in synthetic and analytical applications.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 535-52-4 | |

| Molecular Formula | C₇H₅F₄N | [2] |

| Molecular Weight | 179.11 g/mol | [2] |

| Boiling Point | 155 °C (lit.) | |

| Density | 1.378 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.461 (lit.) | |

| Flash Point | 70 °C (closed cup) | |

| XLogP3 | 2.5 | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Spectra available in chemical databases. |

| IR Spectra | Data available, typically showing characteristic N-H and C-F stretching frequencies.[2] |

| Raman Spectra | Data available for structural analysis.[2] |

Electronic Properties

The reactivity of 2-fluoro-5-(trifluoromethyl)aniline is profoundly influenced by the electronic effects of its two electron-withdrawing substituents: the fluorine atom at the 2-position and the trifluoromethyl group at the 5-position.

-

Inductive Effects: Both the fluorine atom and the trifluoromethyl group are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the benzene (B151609) ring and the basicity of the amino group. The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[3]

-

Resonance Effects: The fluorine atom, being a halogen, can also exert a +R (resonance) effect by donating a lone pair of electrons to the aromatic ring. However, its strong inductive effect generally outweighs this resonance effect. The trifluoromethyl group does not participate in resonance donation.

-

Hammett Constants: The electronic influence of these substituents can be quantified using Hammett constants (σ). For a fluorine at the meta position (relative to a reacting center), the σm is approximately +0.34, indicating a strong electron-withdrawing effect. For a trifluoromethyl group at the meta position, the σm is approximately +0.44, signifying an even stronger inductive withdrawal. These values underscore the electron-deficient nature of the aromatic ring.

This combination of electronic effects makes the amino group a weaker nucleophile than in aniline itself, and it directs electrophilic aromatic substitution to positions meta to the trifluoromethyl group and ortho/para to the fluorine and amino groups, although the overall reactivity towards electrophiles is diminished. The electron-poor nature of the ring also makes it a suitable substrate for nucleophilic aromatic substitution under certain conditions.

Reactivity and Synthetic Applications

2-Fluoro-5-(trifluoromethyl)aniline is a versatile building block, primarily utilized in the synthesis of complex heterocyclic structures for pharmaceutical applications. Its unique electronic properties make it an important precursor for the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

Synthesis of Quinazoline (B50416) Derivatives and EGFR Inhibitors

The aniline moiety of 2-fluoro-5-(trifluoromethyl)aniline serves as a key nucleophile in the construction of quinazoline and pyrimidine (B1678525) cores, which are prevalent scaffolds in many EGFR inhibitors. These inhibitors are crucial in the treatment of non-small cell lung cancer (NSCLC) by targeting mutations in the EGFR signaling pathway.

The general synthetic strategy involves the condensation of the aniline with a suitably functionalized pyrimidine or a precursor that can be cyclized to form the quinazoline ring system. The trifluoromethyl group often plays a crucial role in modulating the pharmacokinetic properties of the final drug molecule, such as metabolic stability and membrane permeability.[3]

Role in Cross-Coupling Reactions

While specific literature examples detailing Suzuki-Miyaura or Buchwald-Hartwig amination reactions with 2-fluoro-5-(trifluoromethyl)aniline are not abundant, its structure is well-suited for these transformations. As an aryl amine, it can be coupled with aryl halides or pseudohalides in Buchwald-Hartwig reactions to form diarylamines. The presence of the fluorine atom also provides a potential handle for nucleophilic aromatic substitution, which is a common transformation for related fluoro-substituted anilines.

Experimental Protocols

Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline

A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 4-fluoro-3-nitrobenzotrifluoride.

Materials:

-

4-Fluoro-3-nitrobenzotrifluoride

-

Iron powder

-

Ammonium (B1175870) chloride

-

Water

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-fluoro-3-nitrobenzotrifluoride, iron powder, and a catalytic amount of ammonium chloride in a mixture of ethanol and water is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and stirred vigorously for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is neutralized with a saturated solution of sodium bicarbonate and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography to afford pure 2-fluoro-5-(trifluoromethyl)aniline.

Synthesis of a 5-Trifluoromethylpyrimidine-based EGFR Inhibitor

The following is a representative protocol for the synthesis of a kinase inhibitor, illustrating the use of a trifluoromethylpyrimidine scaffold that can be accessed from precursors related to 2-fluoro-5-(trifluoromethyl)aniline. This protocol is adapted from the synthesis of similar dianilinopyrimidine EGFR inhibitors.[4]

Step 1: Synthesis of 3-[2-(4-Nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide

Materials:

-

2,4-Dichloro-5-(trifluoromethyl)pyrimidine (precursor)

-

p-Nitroaniline

-

Trifluoroethanol

Procedure:

-

A mixture of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) and p-nitroaniline (1.2 eq) in trifluoroethanol is stirred in a sealed vessel.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) for several hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled, and the product is isolated, which may involve precipitation and filtration or extraction, followed by purification via column chromatography.

Step 2: Subsequent functionalization and reduction of the nitro group would lead to the final inhibitor.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Derivatives of 2-fluoro-5-(trifluoromethyl)aniline are potent inhibitors of the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and differentiation. In many cancers, particularly NSCLC, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell division.

The synthesized inhibitors act as ATP-competitive agents, binding to the kinase domain of EGFR and preventing its autophosphorylation. This blockage inhibits the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the induction of apoptosis and the arrest of tumor growth.[1][5]

Conclusion

2-Fluoro-5-(trifluoromethyl)aniline is a strategically important building block in modern organic and medicinal chemistry. Its distinct electronic properties, arising from the synergistic effects of the fluoro and trifluoromethyl substituents, render it a valuable precursor for the synthesis of high-value compounds, particularly in the field of targeted cancer therapeutics. This guide has provided a detailed overview of its properties, reactivity, and applications, along with practical experimental protocols, to aid researchers and scientists in leveraging the full potential of this versatile molecule in their research and development endeavors.

References

- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to the Thermochemical Characterization of 2-Fluoro-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

For contextual reference, some physical properties of the structurally similar compound, 2-Fluoro-5-(trifluoromethyl)aniline, are available and summarized below. It is important to note that while analogous, these values are not interchangeable with those of 2-Fluoro-5-(trifluoromethoxy)aniline.

Table 1: Physicochemical Properties of Analogous Compound 2-Fluoro-5-(trifluoromethyl)aniline

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₄N | [1][2] |

| Molecular Weight | 179.11 g/mol | [1][2] |

| Boiling Point | 155 °C (lit.) | [1] |

| Density | 1.378 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.461 (lit.) | [1] |

| Flash Point | 70 °C (closed cup) | [1] |

| CAS Number | 535-52-4 | [1][2] |

Determination of the Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°). The standard enthalpy of formation of this compound in the condensed phase can be determined from its standard molar energy of combustion (ΔcU°) using rotating-bomb calorimetry.[3][4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

This technique is essential for halogen-containing compounds to ensure the complete combustion and dissolution of acidic products.

Objective: To measure the energy of combustion of this compound, from which the enthalpy of formation can be calculated.

Materials and Apparatus:

-

A high-purity sample of this compound.

-

Benzoic acid (as a standard for calibration).

-

A rotating bomb calorimeter.

-

High-pressure oxygen.

-

A suitable solvent (e.g., a dilute aqueous solution of hydrazine (B178648) dihydrochloride) to absorb the halogen-containing products.

-

A temperature monitoring system with high precision.

-

An analytical balance.

Procedure:

-

Calibration: The energy equivalent of the calorimeter is determined by burning a known mass of a standard substance (e.g., benzoic acid) under controlled conditions.

-

Sample Preparation: A pellet of a known mass of this compound is placed in a crucible inside the bomb. A known volume of the absorbing solution is added to the bomb.

-

Combustion: The bomb is sealed, filled with high-purity oxygen to a pressure of approximately 3 MPa, and placed in the calorimeter. The sample is ignited, and the temperature change of the surrounding water is meticulously recorded. The bomb is rotated during the experiment to ensure complete dissolution of the combustion products.

-

Analysis of Products: The final contents of the bomb are analyzed to confirm complete combustion and to quantify the amount of nitric acid and hydrofluoric acid formed.

-

Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the formation of acids. The standard enthalpy of combustion (ΔcH°) is then derived from ΔcU°. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, HF, and N₂).

Visualization of the Experimental Workflow

References

- 1. 2-氟-5-三氟甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Untapped Potential: A Technical Guide to the Prospective Biological Activities of Novel 2-Fluoro-5-(trifluoromethoxy)aniline Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved target affinity. The 2-fluoro-5-(trifluoromethoxy)aniline scaffold represents a promising, yet largely unexplored, platform for the development of novel therapeutic agents. While direct studies on the biological activities of its derivatives are not extensively available in the public domain, this technical guide aims to provide a comprehensive overview of their potential biological activities by drawing parallels with structurally related compounds. This document outlines prospective anticancer and antimicrobial activities, details relevant experimental protocols for their evaluation, and visualizes hypothetical signaling pathways that may be modulated by this class of compounds.

Introduction: The Promise of the this compound Scaffold

The this compound molecule combines several key features that are highly desirable in drug design. The fluorine atom at the 2-position can influence the molecule's conformation and electronic properties, potentially enhancing binding to biological targets. The trifluoromethoxy group (-OCF3) at the 5-position is a lipophilic electron-withdrawing group that can significantly improve metabolic stability and membrane permeability compared to a trifluoromethyl (-CF3) group. This unique combination suggests that derivatives of this compound could exhibit a range of valuable biological activities.

Potential Biological Activities

Based on the known activities of structurally similar anilines and compounds bearing trifluoromethoxy groups, two primary areas of therapeutic potential emerge: oncology and infectious diseases.

Prospective Anticancer Activity

Derivatives of anilines and compounds with trifluoromethyl/trifluoromethoxy moieties have demonstrated significant potential as anticancer agents. For instance, novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines[1]. One of the most active compounds, 7-chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited potent cytostatic and cytotoxic effects[1]. It is plausible that derivatives of this compound could be developed into inhibitors of key signaling pathways implicated in cancer, such as those involving protein kinases.

Table 1: Representative Anticancer Activity of a Structurally Related Trifluoromethyl Compound

| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |

| 7-chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Leukemia (CCRF-CEM) | 1.8 | 6.3 | 44.7 | [1] |

| Non-Small Cell Lung Cancer (HOP-92) | 2.1 | 7.9 | >100 | [1] | |

| Colon Cancer (HCT-116) | 1.5 | 5.0 | 39.8 | [1] | |

| CNS Cancer (SF-295) | 2.5 | 8.9 | >100 | [1] | |

| Melanoma (UACC-62) | 1.9 | 6.8 | 50.1 | [1] | |

| Ovarian Cancer (OVCAR-3) | 2.3 | 8.1 | >100 | [1] | |

| Renal Cancer (786-0) | 1.7 | 5.6 | 42.7 | [1] | |

| Prostate Cancer (PC-3) | 2.0 | 7.1 | >100 | [1] | |

| Breast Cancer (MCF7) | 1.6 | 5.4 | 41.7 | [1] |

Note: This data is for a trifluoromethyl-containing compound, not a trifluoromethoxy-containing one, and serves as a representation of potential activity.

Prospective Antimicrobial Activity

Fluorinated anilines have been investigated for their antimicrobial properties. Studies on trifluoro-aniline derivatives have demonstrated their efficacy against pathogenic bacteria, including Vibrio parahaemolyticus and Vibrio harveyi[3][4]. These compounds were found to possess both antibacterial and antibiofilm activities, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the µg/mL range[3][4]. The mechanism of action is thought to involve disruption of the bacterial cell membrane[4]. Given these precedents, it is reasonable to hypothesize that novel derivatives of this compound could be developed as potent antimicrobial agents.

Table 2: Representative Antimicrobial Activity of Structurally Related Trifluoro-Aniline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [4] |

| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [4] |

| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio harveyi | 100 | [4] |

| 2-iodo-4-trifluoromethylaniline | Vibrio harveyi | 50 | [4] |

Note: This data is for trifluoro-aniline derivatives and serves as a representation of potential activity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Visualization of Potential Mechanisms and Workflows

To guide further research, the following diagrams illustrate a hypothetical signaling pathway that could be targeted by anticancer derivatives and a general workflow for screening and validating the biological activity of new compounds.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a this compound derivative.

Caption: General workflow for the discovery and development of bioactive this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct experimental evidence for the biological activities of its derivatives is currently lacking in publicly accessible literature, the known properties of structurally related compounds provide a strong rationale for their investigation. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to unlock the full potential of this intriguing class of molecules. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays to identify lead compounds for further development.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H5F4NO | CID 14439308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-(trifluoromethyl)aniline [myskinrecipes.com]

Technical Guide: Safe Handling and Properties of 2-Fluoro-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for 2-Fluoro-5-(trifluoromethoxy)aniline (CAS No. 123572-63-4). Due to the limited availability of detailed experimental safety data for this specific compound, this guide synthesizes information from available safety data sheets and chemical databases, providing guidance based on its known hazard classifications. It is imperative to note the distinction between this compound and its structural analog, 2-Fluoro-5-(trifluoromethyl)aniline, as the safety and handling protocols may differ. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical Identification and Properties

It is crucial to correctly identify the compound of interest. The user-specified "this compound" is synonymous with "5-Fluoro-2-(trifluoromethoxy)aniline," with the latter being the more common IUPAC nomenclature. Care must be taken to distinguish this from the more well-documented analog, 2-Fluoro-5-(trifluoromethyl)aniline.

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-2-(trifluoromethoxy)aniline | PubChem[1] |

| Synonyms | This compound, 5-Fluoro-2-(trifluoromethoxy)benzenamine | PubChem[1] |

| CAS Number | 123572-63-4 | PubChem[1] |

| Molecular Formula | C₇H₅F₄NO | PubChem[1] |

| Molecular Weight | 195.11 g/mol | PubChem[1] |

| Predicted Boiling Point | 187.8 ± 35.0 °C | ChemicalBook |

| Predicted Density | 1.431 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 1.44 ± 0.10 | ChemicalBook |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook |

Hazard Identification and GHS Classification

Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards.[1]

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[1]

Safe Handling and Storage

Given the hazard classifications, the following handling and storage procedures are recommended.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Wear a lab coat and ensure full body coverage.

-

Gloves: While specific glove breakthrough times are not available for this compound, based on its chemical class, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store separately from foodstuffs.

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Toxicological Information

Experimental Protocols

No specific experimental protocols for this compound were found in the context of safety and handling. Researchers should develop and validate their own protocols in accordance with institutional guidelines and a thorough risk assessment.

Logical Relationships Diagram

The following diagram illustrates the logical flow of hazard communication for this chemical.

Conclusion